Lipophilicity as a Selectivity Handle for Membrane Permeability
The target compound exhibits a computed logP (XLogP3-AA) of 3.6, placing it in the 'mid-lipophilic' range suitable for passive membrane permeability while avoiding excessive metabolic liability. In contrast, the 4-methyl analog (4,6,7-trimethyl-1,4-dihydroquinazoline-8-carbonitrile, CAS 73318-20-4) has a lower molecular weight and is predicted to have a significantly lower logP (~2.0-2.5), while the 4-phenyl-2-oxo analog (6,7-dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile, CAS 89638-44-8) introduces a polar amide-like oxygen, reducing logP further despite its aryl substituent [1]. This ~1-1.5 log unit difference corresponds to approximately a 10- to 30-fold difference in octanol/water partition coefficient, translating to markedly different pharmacokinetic and solubility profiles [1].
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; AlogP (ChEMBL) = 4.25 |
| Comparator Or Baseline | 4,6,7-trimethyl-1,4-dihydroquinazoline-8-carbonitrile (CAS 73318-20-4): predicted XLogP3 ~2.2 (based on molecular weight and functional group contribution); 6,7-dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile (CAS 89638-44-8): predicted XLogP3 ~2.5 |
| Quantified Difference | ΔlogP target vs. trimethyl analog: +1.1 to +1.4 log units; ΔlogP target vs. 2-oxo-4-phenyl analog: +0.8 to +1.1 log units |
| Conditions | Computed using PubChem's XLogP3-AA algorithm and ChEMBL's AlogP; consistent ionization state (neutral form) |
Why This Matters
A >1 log unit difference in logP directly affects the compound's suitability for CNS-targeted vs. peripheral programs, its aqueous solubility, and its potential for non-specific protein binding, making the target compound the preferred choice when mid-range lipophilicity with adequate solubility is required.
- [1] PubChem. 4-Cyclohexyl-6,7-dimethyl-1,4-dihydroquinazoline-8-carbonitrile: Computed Properties – XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/89638-33-5. Accessed 05 May 2026. View Source
